Isoquinoline-D7
Overview
Description
Isoquinoline derivatives are a class of compounds that have garnered significant interest due to their diverse biological activities and potential pharmaceutical applications. These compounds are characterized by a heteroaromatic ring structure that can be substituted at various positions to alter their chemical and biological properties. The studies on isoquinoline derivatives have explored their synthesis, molecular structure, chemical reactions, and physical and chemical properties to better understand their potential uses in various fields, including medicine and fluorescence applications .
Synthesis Analysis
The synthesis of isoquinoline derivatives has been approached through various methods. One study reports the synthesis of 8,9-dihydroxy-2,3,7,11b-tetrahydro-1H-naph[1,2,3-de]isoquinoline, also known as dinapsoline, which was designed to conserve the essential elements of a D1 agonist pharmacophore model. This involved modifications to the backbone of dihydrexidine, a high-affinity full D1 agonist, to create a molecule with similar affinity for D1 receptors . Another study focused on the synthesis of novel isoquinoline derivatives substituted at position 3 of the heteroaromatic ring, using a Goldberg–Ullmann-type coupling reaction. The structures of these novel isoquinolines were confirmed by various analytical methods, including X-ray crystallography . Additionally, a review of asymmetric synthesis of isoquinoline alkaloids from 2004 to 2015 highlights the use of both traditional and newly developed strategies for creating chiral nonracemic isoquinoline alkaloids .
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives is crucial for their pharmacological activity. In the case of dinapsoline, preliminary molecular modeling studies demonstrated that the modifications made to the dihydrexidine backbone conserved the essential elements of the hypothesized pharmacophore, which is important for its activity at dopamine receptors . The study on novel isoquinoline derivatives also confirmed their structures through X-ray crystallography, ensuring the accuracy of the synthesized compounds for further study .
Chemical Reactions Analysis
Isoquinoline derivatives can undergo various chemical reactions that are essential for their synthesis and modification. The Goldberg–Ullmann-type coupling reaction mentioned in one of the studies is an example of a chemical reaction used to synthesize substituted isoquinoline derivatives . The review on asymmetric synthesis of isoquinoline alkaloids discusses several traditional syntheses, such as the Pictet-Spengler, Bischler-Napieralski, and Pomeranz-Fritsch-Bobbitt reactions, as well as strategies based on the formation of bonds within the isoquinoline core .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline derivatives are influenced by their molecular structure and the substituents present on the heteroaromatic ring. For instance, the study on novel isoquinoline derivatives observed visible fluorescence in this class of compounds, prompting further investigation into their optical properties . The pharmacological characterization of dinapsoline revealed its high affinity for both D1 and D2 dopamine receptors, suggesting its potential clinical utility in conditions where perturbation of dopamine receptors is beneficial, such as Parkinson's disease .
Scientific Research Applications
Therapeutic Potential in Drug Design
Isoquinoline alkaloids, including those related to Isoquinoline-D7, have significant importance in biomedical research and drug discovery. These compounds exhibit various pharmacological properties, including potential anticancer properties. Research has focused on their interaction with nucleic acids and the development of new drugs based on these interactions (Bhadra & Kumar, 2011).
Role in Pharmaceutical Drugs
Isoquinoline analogs are structurally diverse and have a broad range of biological characteristics. They are used in treatments for tumors, respiratory diseases, infections, nervous system diseases, cardiovascular and cerebrovascular diseases, and endocrine and metabolic diseases. The isoquinoline scaffold is often preferred in drug design (Luo et al., 2020).
Pharmacological and SAR Activities
Isoquinoline N-oxides alkaloids, derived from plants, exhibit antimicrobial, antibacterial, antitumor, and other activities. Structure-activity relationship (SAR) studies suggest new possible applications for these compounds, highlighting their role in drug discovery (Dembitsky, Gloriozova, & Poroikov, 2015).
Anticancer Effects
Isoquinoline alkaloids from herbal plants show anti-inflammatory, antimicrobial, and analgesic effects. They have been studied for their ability to induce cell cycle arrest, apoptosis, and autophagy in cancer cells, suggesting a role in cancer treatment (Yun, Yoon, Park, & Park, 2021).
Bioactive Alkaloids Research
Research from 2014 to 2018 on bioactive isoquinoline alkaloids has revealed over 400 molecules with a range of bioactivities, including antitumor, antidiabetic, antibacterial, antifungal, antiviral, antiparasitic, insecticidal, anti-inflammatory, antioxidant, and neuroprotective activities. This indicates a potential for the discovery of new drugs based on these natural alkaloids (Shang et al., 2020).
Novel Biosynthetic Routes
New biosynthetic pathways for the production of isoquinoline alkaloids, such as mansouramycin D, have been discovered. These pathways involve different biosynthetic precursors, offering insights into the biosynthesis of these compounds (Shuai et al., 2022).
Use as Feed Additives
Isoquinoline alkaloids, derived from Macleaya cordata extract, are used as feed additives in swine and poultry. They have been shown to increase feed intake and weight gain and regulate metabolic processes and the innate immune system in animals (Ni et al., 2016).
Synthesis and Fluorescent Properties
The synthesis of novel isoquinoline derivatives and their fluorescent properties has been studied, revealing potential applications in biological and chemical research (Balewski et al., 2019).
Future Directions
properties
IUPAC Name |
1,3,4,5,6,7,8-heptadeuterioisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-7H/i1D,2D,3D,4D,5D,6D,7D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUIBRHMBBTKR-GSNKEKJESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=NC=CC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=NC(=C(C2=C1[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-D7 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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